molecular formula C9H18N2O2S B1682304 Thiofanox CAS No. 39196-18-4

Thiofanox

Cat. No.: B1682304
CAS No.: 39196-18-4
M. Wt: 218.32 g/mol
InChI Key: FZSVSABTBYGOQH-YRNVUSSQSA-N
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Mechanism of Action

Thiofanox, also known as DTXSID4042468, this compound, or [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft, which can interfere with nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .

Pharmacokinetics

As a carbamate pesticide, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an accumulation of acetylcholine . This can result in overstimulation of the nerves, causing symptoms such as muscle weakness, cramps, and even paralysis . On a cellular level, this compound may affect nerve cells by disrupting normal signal transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil composition can affect its mobility and persistence in the environment . Furthermore, temperature and pH can influence its stability and degradation . .

Preparation Methods

Thiofanox can be synthesized through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-methylthiobutanone with methyl isocyanate in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

Properties

CAS No.

39196-18-4

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

[(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+

InChI Key

FZSVSABTBYGOQH-YRNVUSSQSA-N

SMILES

CC(C)(C)C(=NOC(=O)NC)CSC

Isomeric SMILES

CC(C)(C)/C(=N/OC(=O)NC)/CSC

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC)CSC

Appearance

Solid powder

Color/Form

COLORLESS SOLID

melting_point

133.7 to 135.5 °F (EPA, 1998)
56.5 TO 57.5 °C

Key on ui other cas no.

39196-18-4
75013-98-8

physical_description

Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998)
Colorless solid with a pungent odor;  [HSDB] Colorless crystalline solid with an acrid odor;  [MSDSonline]

Pictograms

Acute Toxic; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

STABLE AT NORMAL STORAGE TEMP;  & REASONABLY STABLE TO HYDROLYSIS AT <30 °C AT PH 5-9

solubility

5.2 G/L WATER AT 22 °C
VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS;  SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3-dimethyl-1-(methylthio)-2-butanone O-(methylaminocarbonyl)oxime
3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime
Dacamox
DS-15647
thiofanox

vapor_pressure

0.00017 mmHg at 77 °F (EPA, 1998)
0.00017 [mmHg]
1.7X10-4 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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